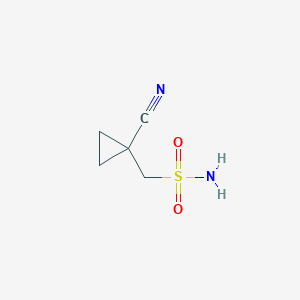
3-メチル-2,3,4,5-テトラヒドロ-1,4-ベンゾオキサゼピン
概要
説明
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine: is a heterocyclic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol .
科学的研究の応用
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has several scientific research applications, including:
作用機序
Target of Action
Benzoxazepine derivatives have been evaluated for their anticancer properties in breast cancer cells , suggesting potential targets within cancer-related pathways.
Mode of Action
Some benzoxazepine derivatives have shown to induce cell cycle arrest in the g2/m phase in breast cancer cells , which could be a potential mode of action for this compound.
Biochemical Pathways
Given its potential anticancer activity, it may influence pathways related to cell cycle regulation and apoptosis .
Result of Action
In terms of cellular effects, some benzoxazepine derivatives, which could include 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine, have shown potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells .
生化学分析
Biochemical Properties
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can influence metabolic pathways and the overall biochemical environment.
Cellular Effects
The effects of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis . Additionally, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been reported to affect the expression of genes involved in oxidative stress response and inflammatory pathways .
Molecular Mechanism
At the molecular level, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine exerts its effects through various mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, it has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling and regulation . This inhibition can result in downstream effects on gene expression and cellular function. Additionally, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may induce conformational changes in target proteins, affecting their stability and function .
Temporal Effects in Laboratory Settings
The temporal effects of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound remains stable under standard laboratory conditions for extended periods Long-term exposure to 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine vary with different dosages in animal models. At low doses, it has been shown to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization for potential therapeutic applications.
Metabolic Pathways
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its biotransformation and elimination . These interactions can influence metabolic flux and the levels of various metabolites. Additionally, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine may affect the activity of other metabolic enzymes, leading to alterations in metabolic pathways .
Transport and Distribution
The transport and distribution of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters, facilitating its uptake and distribution within cells . The localization and accumulation of this compound in specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is critical for its activity and function. It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. The subcellular distribution of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can influence its interactions with biomolecules and its overall biological effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives . Another method includes the alkylation of 3,5-dimethylphenol with bromoacetonitrile to form cyanomethyl ethers, which are then cyclized to produce the desired benzoxazepine .
Industrial Production Methods: Industrial production methods for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave heating or catalytic cyclization processes to enhance efficiency .
化学反応の分析
Types of Reactions: 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and alkyl halides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives .
類似化合物との比較
- 2,3,4,5-Tetrahydro-1,4-benzothiazepine
- 2,3,4,5-Tetrahydro-1,4-benzodiazepine
- 1,4-Benzoxazepin-2-one derivatives
Comparison: Compared to these similar compounds, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is unique due to its specific substitution pattern and the presence of a methyl group at the 3-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other benzoxazepine derivatives .
特性
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDNTHNWRNSAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-46-4 | |
| Record name | 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)



![2-(Benzylamino)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1378678.png)



![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)




![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
